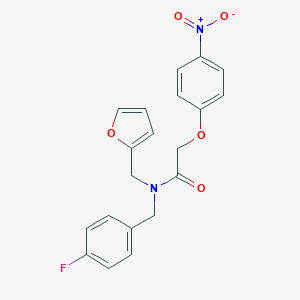![molecular formula C12H13N5O3 B254533 5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)
5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one, commonly known as HMT, is a potent antioxidant and anti-inflammatory compound. It has been found to have a wide range of potential therapeutic applications, including in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of HMT is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects
HMT has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been found to modulate the activity of various enzymes involved in cellular metabolism and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
HMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antioxidant and anti-inflammatory properties. However, it also has some limitations, including its relatively low solubility and stability in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of HMT. One area of interest is its potential use in the treatment of cancer. HMT has been found to exhibit potent anti-cancer properties in various cell types, and further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. HMT has been found to exhibit neuroprotective properties, and further studies are needed to determine its efficacy in animal models and clinical trials. Finally, HMT may also have potential applications in the treatment of cardiovascular disorders, such as atherosclerosis and hypertension. Further studies are needed to determine its efficacy in animal models and clinical trials.
Conclusion
In conclusion, HMT is a potent antioxidant and anti-inflammatory compound with a wide range of potential therapeutic applications. It can be synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects. Further studies are needed to determine its efficacy in animal models and clinical trials, but it has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Synthesemethoden
HMT can be synthesized through a multi-step process involving the condensation of 3-hydroxy-4-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione. The final product is obtained after purification and characterization by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
HMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of various diseases.
Eigenschaften
Produktname |
5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
|---|---|
Molekularformel |
C12H13N5O3 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H13N5O3/c1-7-11(14-12(19)17-15-7)16-13-6-8-3-4-10(20-2)9(18)5-8/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+ |
InChI-Schlüssel |
IJRAPYFPEJXJOW-AWNIVKPZSA-N |
Isomerische SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C=C2)OC)O |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)O |
Kanonische SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254456.png)
![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![N-[4-(dimethylamino)benzyl]-2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B254465.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B254468.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)


![methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate](/img/structure/B254482.png)
![N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B254485.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)